阿托品

描述

Atroscine, also known as racemic scopolamine , is a compound that is used in medicine. It is a cholinergic muscarinic antagonist . This means it works by blocking the chemical acetylcholine, including excess acetylcholine caused by organophosphorus poisoning .

Synthesis Analysis

The synthesis of Atroscine has been studied using various methods. For instance, a study reported the use of density functional theory (DFT) computations with the B3LYP/SVP functional theory basis set to determine the most stable geometry of atropine . Another study reported the use of continuous-flow synthesis for the production of atropine .

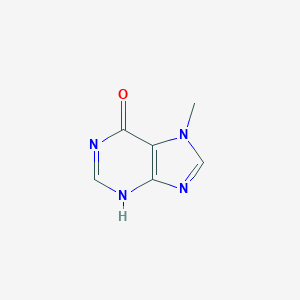

Molecular Structure Analysis

The molecular structure of Atroscine has been analyzed using various techniques. A study used density functional theory (DFT) computations with the B3LYP/SVP functional theory basis set to determine the most stable geometry of atropine . The study also calculated a variety of energetic molecular parameters such as the optimized energy, atomic charges, dipole moment, frontier molecular orbital energies, HOMO–LUMO energy gap, molecular electrostatic potential, chemical reactivity descriptors, and molecular polarizability .

Chemical Reactions Analysis

The chemical reactions involving Atroscine have been studied using various techniques. For instance, electrospray techniques have been used for the determination of accelerated rates and mechanisms of chemical reactions in droplets . Another study reported the use of a synthetic chemist’s guide to electroanalytical tools for studying reaction mechanisms .

Physical And Chemical Properties Analysis

The physical and chemical properties of Atroscine have been analyzed using various techniques. A study reported the use of density functional theory (DFT) computations with the B3LYP/SVP functional theory basis set to investigate the quantum geometric properties and chemical reactivity of atropine .

科学研究应用

肾上腺素能活性: 阿托品与其他化合物如阿托品和东莨菪碱一起被研究其肾上腺素能活性。该活性通过拮抗大鼠中肾上腺素的致死作用来衡量。研究发现,阿托品比阿托品略显活性(Ludueña & Branin, 1966).

荧光测定: 开发了一种定量测定阿托品和东莨菪碱的方法,其中阿托品是研究的组分之一。该方法涉及萃取和荧光测量,表明阿托品在药学制剂中具有潜在用途(Roberts, 1969).

术前用药中的健忘特性: 一项关于东莨菪碱和阿托品在术前用药中的健忘特性的研究讨论了阿托品,提到它与异构体相比表现出弱得多的药理活性(Hardy & Wakely, 1962).

低血压和α-肾上腺素能受体阻断: 对包括阿托品在内的各种抗胆碱能化合物的降压作用的研究揭示了它们对大鼠血压和α-肾上腺素能受体阻断的影响。研究得出结论,阿托品和其他类似物要么缺乏这种活性,要么引起血压的非特异性变化(Cantor, Abraham, Marcum, & Spector, 1983).

作用机制

Target of Action

Atroscine, also known as Atropine, primarily targets muscarinic receptors . These receptors are a type of acetylcholine receptor, and they play a crucial role in the functioning of the parasympathetic nervous system . Atroscine has also been found to selectively target AKR1B1 over AKR1B10, a group of enzymes highly upregulated in certain types of cancer .

Mode of Action

Atroscine operates as a competitive, reversible antagonist of muscarinic receptors . By blocking the action of acetylcholine on these receptors, it inhibits the parasympathetic nervous system . This interaction results in a variety of physiological changes, including pupil dilation and a decrease in salivation . In terms of its interaction with AKR1B1, atroscine has been found to have a greater inhibitory action against this enzyme than the standard inhibitor epalrestat .

Biochemical Pathways

The biochemical pathways affected by atroscine primarily involve the parasympathetic nervous system and the acetylcholine neurotransmitter system . By blocking muscarinic receptors, atroscine disrupts the normal functioning of these pathways, leading to a variety of downstream effects such as increased heart rate and decreased salivation .

Pharmacokinetics

Atroscine is well absorbed orally and can reach significant levels in the central nervous system within 30-60 minutes . It has a wide volume of distribution and undergoes two phases of elimination: a rapid phase with a half-life of 2 hours, and a slow phase with a half-life of 13 hours . Following intravenous administration, the total clearance of atroscine ranged between 5.9 and 6.8 mL/min/kg .

Result of Action

The molecular and cellular effects of atroscine’s action are primarily due to its antagonistic effect on muscarinic receptors. This results in a variety of physiological changes, including pupil dilation , a decrease in salivation , and an increase in heart rate . In terms of its action on AKR1B1, atroscine’s inhibitory effect could potentially be leveraged for therapeutic purposes in the treatment of certain types of cancer .

Action Environment

The action, efficacy, and stability of atroscine can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also interact with muscarinic receptors can impact the effectiveness of atroscine . Additionally, individual factors such as the patient’s age, health status, and genetic makeup can also influence how atroscine is metabolized and excreted .

属性

IUPAC Name |

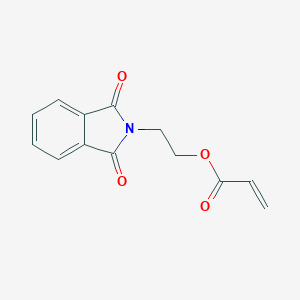

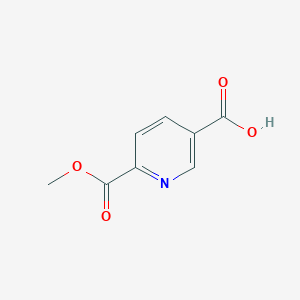

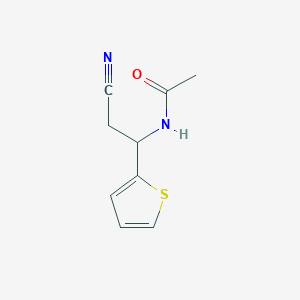

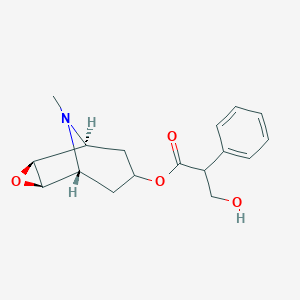

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12?,13-,14+,15-,16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STECJAGHUSJQJN-QBMZJCKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8043812 | |

| Record name | (+/-)-Scopolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Crystals from acetone; very sol in water and alcohol; pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/, Sol in 9.5 parts water at 15 °C; freely sol in alcohol, ether, chloroform, acetone; sparingly sol in benzene, petroleum ether, Very soluble in hot water, In water, 1.0X10+5 mg/L, temp not specified | |

| Record name | SCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Although other antimuscarinics have been used in the prevention of motion sickness, it appears that scopolamine is most effective. Scopolamine apparently corrects some central imbalance of acetylcholine and norepinephrine that may occur in patients with motion sickness. It has been suggested that antimuscarinics may block the transmission of cholinergic impulses from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center; these effects result in prevention of motion-induced nausea and vomiting., The sole active agent of Transderm Scoop is scopolamine, a belladonna alkaloid with well known pharmacological properties. It is an anticholinergic agent which acts: i) as a competitive inhibitor at postganglionic muscarinic receptor sites of the parasympathetic nervous system, and ii) on smooth muscles that respond to acetylcholine but lack cholinergic innervation. It has been suggested that scopolamine acts in the central nervous system (CNS) by blocking cholinergic transmission from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center. | |

| Record name | SCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine | |

| Record name | SCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Scopalamine | |

Color/Form |

Viscous liquid | |

CAS RN |

138-12-5, 51-34-3 | |

| Record name | Atroscine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Scopolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyoscine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

59 °C, White powder; mp: about 80 °C; specific rotation: -14 deg at 20 °C/D (water) /N-oxide/ | |

| Record name | SCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。